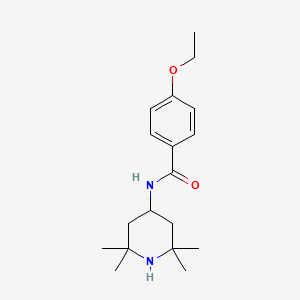
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide, also known as S-7920, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain receptors, such as the mu-opioid receptor and the dopamine transporter. 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been shown to increase the release of dopamine in the brain, which may contribute to its anti-addictive effects.
Biochemical and Physiological Effects:
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models of neuropathic pain. 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
実験室実験の利点と制限
One of the major advantages of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is its high potency and selectivity for the mu-opioid receptor and the dopamine transporter. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide. One potential avenue of research is to investigate its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another direction is to explore its potential as a treatment for other conditions, such as depression and anxiety disorders. Additionally, the development of more water-soluble formulations of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide could improve its potential as a therapeutic agent.
Conclusion:
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a promising chemical compound that has shown potential for a variety of therapeutic applications. Its high potency and selectivity for certain receptors make it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
合成法
The synthesis of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves a multi-step process that includes the reaction of 4-ethoxybenzoic acid with thionyl chloride, followed by the addition of 2,2,6,6-tetramethylpiperidine and N,N-dimethylformamide. The resulting product is purified to obtain 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide with a purity of over 98%.
科学的研究の応用
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has also been investigated for its potential as an anti-addictive drug, as it has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.
特性
IUPAC Name |
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-6-22-15-9-7-13(8-10-15)16(21)19-14-11-17(2,3)20-18(4,5)12-14/h7-10,14,20H,6,11-12H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQZXBVHJVCYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

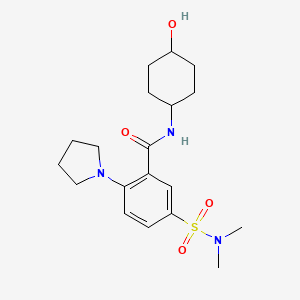
![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
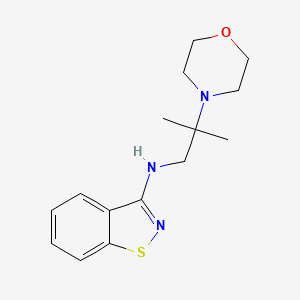
![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-N-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7636867.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)
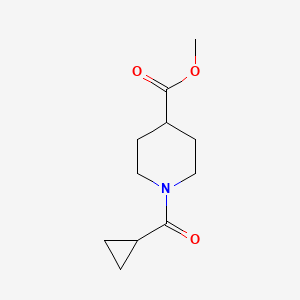

![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)
![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)
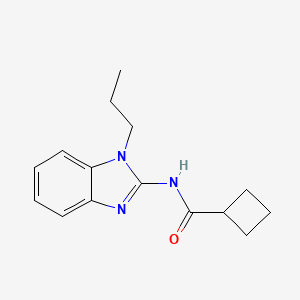
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide](/img/structure/B7636939.png)